C18-Ceramide

Catalog No.
S1482313
CAS No.
2304-81-6
M.F
C36H71NO3
M. Wt
566.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C18-Ceramide

CAS Number

2304-81-6

Product Name

C18-Ceramide

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide

Molecular Formula

C36H71NO3

Molecular Weight

566.0 g/mol

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N

SMILES

Array

solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octadecanamide; D-erythro-1,3-Dihydroxy-2-octadecanoylamido-trans-4-octadecene; N-Stearoyl-C18-sphingosine; N-Stearoyl-D-erythro-sphingosine; N-Stearoyl-D-sphingosine; N-Stearoylsphingenine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

The exact mass of the compound N-Stearoylsphingosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. It belongs to the ontological category of N-acylsphingosine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

C18-ceramide (N-stearoyl-D-erythro-sphingosine) is a highly hydrophobic, endogenous bioactive sphingolipid characterized by its 18-carbon fatty acyl chain. Synthesized primarily by ceramide synthase 1 (CerS1), it functions as a critical structural component of liquid-ordered membrane domains (lipid rafts) and a highly specific signaling molecule. In procurement and material selection, pure C18-ceramide is prioritized for its distinct biophysical properties—such as its ability to displace cholesterol and alter membrane phase transition temperatures—and its specific role in mediating lethal mitophagy, distinguishing it from other chain-length variants [1].

Generic substitution of C18-ceramide with other chain lengths fundamentally alters experimental and therapeutic outcomes. Substituting with C16-ceramide redirects cellular signaling from CerS1-mediated lethal mitophagy to CerS6-mediated apoptosis or p53 binding, completely changing the biological phenotype[1]. In biophysical applications, using highly soluble short-chain analogs (e.g., C2- or C6-ceramide) fails to replicate the physiological hydrophobic mismatch and cholesterol displacement required to form stable liquid-ordered lipid rafts [2]. Furthermore, utilizing crude brain ceramide extracts introduces variable acyl chain lengths, destroying the precise phase transition temperatures and lipidomic ratios necessary for reproducible metabolic disease modeling and LC-MS/MS standardization.

Chain-Length Specificity in LC3B-II Binding and Mitophagy

C18-ceramide specifically mediates non-apoptotic lethal autophagy by interacting directly with LC3B-II on mitochondrial membranes. Studies demonstrate that endogenous generation or exogenous application of C18-ceramide targets autophagolysosomes to mitochondria, inducing mitophagy. In contrast, C16-ceramide fails to localize to the mitochondria or induce mitophagy, instead interacting with p53 to trigger classical apoptosis [1].

Evidence DimensionAutophagic cell death induction / Mitochondrial localization
Target Compound DataInduces LC3B-II mitochondrial localization and lethal mitophagy
Comparator Or BaselineC16-ceramide (No mitochondrial localization; triggers p53-mediated apoptosis)
Quantified DifferenceDivergent cell death pathways (Mitophagy vs. Apoptosis)
ConditionsHNSCC and glioma cell lines; LC3B-II binding assays

Procurement for autophagy and targeted tumor suppression research must use C18-ceramide, as C16-ceramide will fail to trigger the LC3B-II-mediated mitophagy pathway.

Membrane Phase Transition and Hydrophobic Mismatch

In model membranes, the specific 18-carbon acyl chain of C18-ceramide creates a distinct hydrophobic mismatch with host phospholipids like POPC. This mismatch raises the main phase transition temperature of the membrane to near physiological levels, forming highly stable gel-like domains that exclude cholesterol. Comparatively, very-long-chain C24-ceramide induces severe membrane deformation and interdigitated phases, while C16-ceramide exhibits a less pronounced rigidifying effect [1].

Evidence DimensionMembrane phase transition temperature alteration
Target Compound DataRaises POPC phase transition to physiological temperatures; forms stable gel domains
Comparator Or BaselineC24-ceramide (Induces membrane deformation and interdigitated tubular structures)
Quantified DifferenceDistinct phase behavior and domain architecture
ConditionsPOPC/POPE model membranes; Small-angle X-ray scattering (SAXS) and DSC

For synthetic lipid raft modeling, C18-ceramide is required to accurately replicate physiological gel-phase stability and cholesterol exclusion.

Lipidomic Calibration for Metabolic Disease Biomarkers

For metabolic disease diagnostics, the ratio of C18-ceramide to C16-ceramide in plasma is a critical predictive biomarker for Type 2 Diabetes Mellitus (T2DM) and insulin resistance. Procurement of high-purity C18-ceramide is required to establish accurate LC-MS/MS calibration curves, demonstrating linearity over a 2.8 to 357 ng range. Crude ceramide mixtures cannot be used, as they obscure the specific quantification of the C18 species required to calculate this diagnostic ratio [1].

Evidence DimensionLC-MS/MS quantification and predictive ratio accuracy
Target Compound DataEnables precise quantification and C18/C16 ratio calculation (Linearity: 2.8–357 ng)
Comparator Or BaselineCrude ceramide extracts (Incapable of resolving chain-specific baseline ratios)
Quantified DifferenceAbsolute quantification vs. unresolved mixture data
ConditionsLC-MS/MS lipidomic profiling of human plasma

Analytical workflows for T2DM and insulin resistance require high-purity C18-ceramide to establish accurate and reproducible calibration curves.

Liposomal Formulation and Physiological Raft Mimicry

The extreme hydrophobicity of C18-ceramide necessitates specialized liposomal formulations for in vivo delivery, typically utilizing a DOPC:SM:Cholesterol:Ceramide ratio (e.g., 50:25:25:30 mol%). While short-chain C6-ceramide is often substituted due to its higher aqueous solubility, C6-ceramide fails to form the rigid, physiological liquid-ordered (Lo) platforms characteristic of endogenous lipid rafts. C18-ceramide strictly maintains this raft-mimicking structural integrity within the liposomal bilayer [1].

Evidence DimensionStructural stability in liposomal bilayers
Target Compound DataForms rigid, liquid-ordered (Lo) domains at 30 mol% in liposomes
Comparator Or BaselineC6-ceramide (Highly soluble, but fails to form physiological gel-like platforms)
Quantified DifferenceRetention of endogenous raft biophysics vs. loss of structural mimicry
ConditionsDOPC/SM/Cholesterol liposomal bilayers; AFM and confocal microscopy

Pharmaceutical formulation of ceramide-based therapeutics must solve C18-ceramide's solubility via liposomes rather than defaulting to C6-ceramide, to retain endogenous biophysical activity.

Targeted Liposomal Therapeutics for HNSCC and Glioma

Because C18-ceramide specifically binds LC3B-II to induce lethal mitophagy—a pathway not triggered by C16-ceramide—it is the required active pharmaceutical ingredient (API) for targeted therapies in head and neck squamous cell carcinoma (HNSCC) and glioma. Formulation scientists must utilize specialized DOPC/SM/Cholesterol liposomes to overcome its hydrophobicity while preserving its biological activity [1].

Biophysical Modeling of Liquid-Ordered Lipid Rafts

For researchers constructing synthetic lipid bilayers or supported lipid bilayers (SLBs), C18-ceramide is necessary to accurately model endogenous lipid rafts. Its specific hydrophobic mismatch raises the phase transition temperature of host phospholipids, allowing the study of cholesterol exclusion and gel-phase stability that cannot be replicated with C24-ceramide or short-chain analogs [2].

LC-MS/MS Standardization for Metabolic Disease Biomarkers

In clinical lipidomics, the ratio of C18-ceramide to C16-ceramide is a validated predictor of Type 2 Diabetes Mellitus and insulin resistance. Analytical laboratories must procure high-purity C18-ceramide to establish exact calibration curves (validated between 2.8 and 357 ng), as crude ceramide mixtures cannot provide the single-species resolution required for diagnostic quantification [3].

Physical Description

Solid

XLogP3

13.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

565.54339513 Da

Monoisotopic Mass

565.54339513 Da

Heavy Atom Count

40

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

UNII

V3Q7C63KSS

Other CAS

104404-17-3

Wikipedia

N-octadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 09-14-2023
1. S. Koybasi et al. “Defects in Cell Growth Regulation by C18:0-Ceramide and Longevity Assurance Gene 1 in Human Head and Neck Squamous CellCarcinomas” Journal of Biological Chemistry, Vol. 279(43) pp. 44311-44319, 20042. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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